Ketazocine

Description

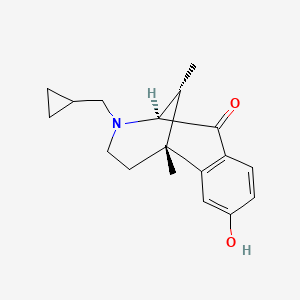

Structure

3D Structure

Properties

IUPAC Name |

(1R,9S,13R)-10-(cyclopropylmethyl)-4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-11-16-17(21)14-6-5-13(20)9-15(14)18(11,2)7-8-19(16)10-12-3-4-12/h5-6,9,11-12,16,20H,3-4,7-8,10H2,1-2H3/t11-,16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBZLVPZOGIAIQ-SDDDUWNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(=O)C3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2C(=O)C3=C([C@@]1(CCN2CC4CC4)C)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36292-69-0 | |

| Record name | Ketocyclazocine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36292-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketazocine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036292690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KETAZOCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IO4IG518S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ketazocine's Mechanism of Action at the Kappa Opioid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketazocine, a benzomorphan derivative, is a prototypical agonist of the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) critically involved in pain, mood, and addiction.[1] Its interaction with the KOR initiates a cascade of intracellular signaling events that are central to its pharmacological effects. This technical guide provides an in-depth exploration of the mechanism of action of this compound at the KOR, detailing its binding characteristics, functional activity, and downstream signaling pathways. The guide includes a summary of quantitative data for relevant KOR agonists, detailed experimental methodologies, and visualizations of key pathways and workflows to support further research and drug development in this area.

Introduction

The kappa opioid receptor is a member of the opioid receptor family that, when activated, can produce analgesia. However, its clinical utility has been limited by side effects such as dysphoria, sedation, and hallucinations.[1] this compound serves as a key pharmacological tool to understand the complex signaling mechanisms of the KOR.[2] Activation of the KOR by agonists like this compound leads to the engagement of both G protein-dependent and β-arrestin-dependent signaling pathways, which are thought to mediate its therapeutic and adverse effects, respectively. A thorough understanding of these pathways is crucial for the development of biased KOR agonists with improved therapeutic profiles.

Ligand Binding at the Kappa Opioid Receptor

The initial step in this compound's action is its binding to the KOR. The affinity of a ligand for its receptor is a critical determinant of its potency. While specific Ki values for this compound are not consistently reported in recent literature, studies on its close analog, ethylketocyclazocine (EKC), provide valuable insights into the binding characteristics of this class of compounds at the KOR.

Table 1: Binding Affinities of Prototypical Kappa Opioid Receptor Agonists

| Ligand | Radioligand | Preparation | Ki (nM) | Reference |

| Ethylketocyclazocine (EKC) | [³H]Ethylketocyclazocine | Mouse brain membranes | 0.15 | [3] |

| Ethylketocyclazocine (EKC) | [³H]Naloxone | Rat brain homogenates | - | [4] |

Note: Data for this compound is limited; EKC is a closely related and commonly studied analog.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity (Ki) of a test compound for a receptor. This is typically achieved through competitive binding experiments where the test compound competes with a radiolabeled ligand for binding to the receptor.

Protocol: Competitive Radioligand Binding Assay for KOR

-

Membrane Preparation:

-

Homogenize tissue (e.g., rodent brain) or cells expressing the KOR in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

-

-

Assay Setup:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ethylketocyclazocine or [³H]U-69,593), and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled KOR ligand).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

-

Termination and Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

G Protein Activation

Upon agonist binding, the KOR undergoes a conformational change that facilitates the activation of heterotrimeric Gi/o proteins. This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of downstream effectors.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a functional assay that directly measures G protein activation. It utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to activated Gα subunits.

Protocol: [³⁵S]GTPγS Binding Assay for KOR

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Assay Setup:

-

In a 96-well plate, combine the membrane preparation, GDP (to promote nucleotide exchange), and varying concentrations of the agonist (e.g., this compound).

-

Include control wells for basal binding (no agonist) and non-specific binding (a high concentration of unlabeled GTPγS).

-

-

Reaction Initiation:

-

Add [³⁵S]GTPγS to each well to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at 30°C for 60-90 minutes.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

-

Quantification:

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific [³⁵S]GTPγS binding.

-

Plot the stimulated binding (as a percentage of basal) against the log concentration of the agonist.

-

Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal stimulation) from the dose-response curve.

-

Table 2: Functional Potency of Prototypical KOR Agonists in GTPγS Binding Assays

| Ligand | Preparation | EC50 (nM) | Emax (% of Basal) | Reference |

| U-69,593 | Mouse striatal membranes | 470 | ~130 | [1] |

| Dynorphin A (1-17) | Mouse striatal membranes | - | - | [1] |

Downstream Signaling Pathways

The activation of Gi/o proteins by this compound at the KOR initiates several downstream signaling cascades.

Inhibition of Adenylyl Cyclase and cAMP Reduction

The primary downstream effector of the Gαi/o subunit is adenylyl cyclase. Activation of Gαi/o inhibits adenylyl cyclase activity, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

Table 3: Functional Potency of Prototypical KOR Agonists in cAMP Inhibition Assays

Specific IC50 and Emax values for this compound in cAMP inhibition assays are not consistently reported in recent literature. The potency of KOR agonists in this assay is generally in the nanomolar range.

This assay measures the ability of a KOR agonist to inhibit the production of cAMP, typically stimulated by forskolin, an activator of adenylyl cyclase.

Protocol: cAMP Inhibition Assay for KOR

-

Cell Culture:

-

Culture cells stably or transiently expressing the KOR (e.g., HEK293 or CHO cells) in appropriate media.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Pre-treat the cells with varying concentrations of the KOR agonist (e.g., this compound) for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for 15-30 minutes at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP production.

-

Plot the percentage of inhibition against the log concentration of the agonist.

-

Determine the IC50 (the concentration of agonist that produces 50% of the maximal inhibition) and Emax (the maximal inhibition) from the dose-response curve.

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

KOR activation can also lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the MAPK signaling pathway. This pathway is involved in regulating various cellular processes, including gene expression and cell proliferation. The activation of ERK by KOR agonists can be mediated by both G protein-dependent and β-arrestin-dependent mechanisms.

Table 4: Functional Potency of Prototypical DOR Agonist in ERK Phosphorylation Assay

| Ligand | Cell Line | EC50 (nM) | Emax (% of Control) | Reference |

| DSLET (δ-agonist) | δ-OR-expressing HEK-293 cells | 10 | - |

Western blotting is a common technique to measure the phosphorylation status of specific proteins like ERK1/2.

Protocol: Western Blot for Phospho-ERK1/2

-

Cell Culture and Treatment:

-

Culture KOR-expressing cells in appropriate plates.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Treat the cells with varying concentrations of the KOR agonist for a specific time (e.g., 5-15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Normalization and Data Analysis:

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of p-ERK to total ERK.

-

Plot the fold change in p-ERK/total ERK ratio against the log concentration of the agonist to determine EC50 and Emax.

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound signaling at the KOR.

References

- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 2. Human psychopharmacology of ketocyclazocine as compared with cyclazocine, morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]Ethylketocyclazocine binding to mouse brain membranes: evidence for a kappa opioid receptor type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific, high affinity [3H]ethylketocyclazocine binding in rat central nervous system: lack of evidence for kappa receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Ketazocine: A Technical Guide for Benzomorphan Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the pharmacological profile of Ketazocine, a seminal benzomorphan derivative that was instrumental in the characterization of the kappa-opioid receptor (KOR). As the prototypical KOR agonist, this compound's unique physiological effects distinguished the kappa receptor from the mu (μ) and delta (δ) opioid receptors. This document collates receptor binding and functional activity data, details the methodologies of key experimental assays, and visualizes critical signaling pathways and workflows. Due to the historical nature of this compound as a research tool, much of the detailed quantitative data in contemporary literature focuses on its close and widely used analog, ethylthis compound (EKC). Therefore, where specific data for this compound is not available, data for EKC is presented as a close pharmacological proxy.

Introduction

This compound, also known as ketocyclazocine, is a synthetic opioid of the benzomorphan class. Its importance in pharmacology is primarily linked to the groundbreaking work of Martin and colleagues in 1976, which proposed a classification of opioid receptors into three distinct types: mu (μ), kappa (κ), and sigma (σ), based on the distinct pharmacological effects of morphine, this compound, and SKF10047, respectively.[1] this compound produced a unique profile of analgesia, sedation, and dysphoria, which led to the naming of the "kappa" receptor in its honor.[2][3] While the sigma receptor is now understood to be a distinct non-opioid entity, the fundamental distinction between mu and kappa receptors remains a cornerstone of opioid pharmacology.

Activation of the KOR by agonists like this compound is associated with spinal analgesia, sedation, and notable aversive effects such as dysphoria and hallucinations.[1][4] It also produces a characteristic diuretic effect through the inhibition of vasopressin release.[4] Unlike mu-opioid receptor agonists, pure KOR agonists do not typically cause severe respiratory depression, making the KOR an area of interest for developing safer analgesics.[4]

Quantitative Pharmacological Data

The following tables summarize the receptor binding affinities and functional activities for key benzomorphan derivatives, primarily focusing on ethylthis compound (EKC) as a well-characterized analog of this compound.

Table 1: Opioid Receptor Binding Affinities of Ethylthis compound (EKC)

| Compound | Receptor | Ki (nM) | Radioligand | Tissue Source | Reference |

| Ethylthis compound | Kappa (κ) | ~1-4 | [³H]EKC | Rat/Mouse Brain | [5] |

| Ethylthis compound | Mu (μ) | High Affinity | [³H]EKC | Rat/Mouse Brain | [6] |

| Ethylthis compound | Delta (δ) | Moderate Affinity | [³H]EKC | Rat/Mouse Brain | [6] |

Note: Early benzomorphans like EKC exhibit complex binding profiles. Some studies suggest EKC binds to multiple sites, and its selectivity for the kappa receptor over the mu receptor is relatively poor compared to modern selective ligands.[6]

Table 2: Functional Activity of Kappa-Opioid Agonists

| Compound | Assay Type | Receptor | pD₂ / EC₅₀ | Efficacy (Eₘₐₓ) | Tissue/System | Reference |

| Ethylthis compound (EKC) | Neurotransmitter Release | Kappa (κ) | 8.0 - 8.3 | Agonist | Rat Brain Slices | [7] |

| Ethylthis compound (EKC) | Neurotransmitter Release | Mu (μ) | - | Antagonist | Rat Brain Slices | [7] |

| Ethylthis compound (EKC) | Neurotransmitter Release | Delta (δ) | - | Partial Antagonist | Rat Brain Slices | [7] |

| Bremazocine | Neurotransmitter Release | Kappa (κ) | 8.7 | Agonist | Rat Brain Slices | [7] |

| U50,488 | Neurotransmitter Release | Kappa (κ) | 7.1 | Agonist | Rat Brain Slices | [7] |

pD₂ is the negative logarithm of the EC₅₀ value. A higher pD₂ indicates greater potency.

In Vivo Pharmacological Effects

The administration of this compound and related KOR agonists produces a distinct set of physiological and behavioral responses.

-

Analgesia: this compound is an effective analgesic, particularly for visceral pain. This effect is primarily mediated by KORs in the spinal cord.[8][9]

-

Diuresis: A hallmark effect of KOR agonists is a significant increase in urine output. This is caused by the inhibition of vasopressin (antidiuretic hormone) release from the pituitary gland.[4]

-

Dysphoria and Psychotomimetic Effects: Unlike the euphoria associated with MOR agonists, KOR activation often leads to aversive states, including dysphoria, paranoia, and hallucinations.[4][10] These effects have limited the clinical development of KOR agonists for pain.

-

Sedation: KOR agonists typically produce sedation and sleepiness.[4]

-

Motor Effects: At higher doses, KOR agonists can impair motor coordination.

-

Neuroendocrine Effects: KOR activation stimulates the release of adrenocorticotropic hormone (ACTH) and cortisol.[2]

Signaling Pathways and Visualizations

This compound exerts its cellular effects by activating the kappa-opioid receptor, a G protein-coupled receptor (GPCR).

Kappa-Opioid Receptor Signaling Pathway

Activation of the KOR by an agonist like this compound leads to the coupling and activation of inhibitory G proteins (Gαi/o). The activated Gαi subunit inhibits the enzyme adenylyl cyclase, reducing intracellular levels of cyclic AMP (cAMP). The dissociated Gβγ subunits can directly modulate ion channels, leading to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). The combined effect of these actions is a hyperpolarization of the neuron, reducing its excitability and inhibiting neurotransmitter release.

Caption: Canonical Gi/o signaling pathway for the Kappa-Opioid Receptor (KOR).

Experimental Protocols & Workflows

The pharmacological profile of compounds like this compound is determined through a series of standardized in vitro and in vivo assays.

Radioligand Receptor Binding Assay Protocol

This assay quantifies the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

- Homogenize tissue (e.g., rat brain) or cultured cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

- Wash the membrane pellet by resuspension and re-centrifugation.

- Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay). Store aliquots at -80°C.

2. Competition Binding Assay:

- In a 96-well plate, combine:

- A fixed concentration of a selective radioligand (e.g., [³H]U-69,593 for KOR).

- A range of concentrations of the unlabeled test compound (this compound).

- A known quantity of the membrane preparation (e.g., 10-20 µg protein).

- Total Binding: Wells containing only radioligand and membranes.

- Non-Specific Binding (NSB): Wells containing radioligand, membranes, and a high concentration of a non-labeled standard ligand (e.g., unlabeled U-69,593) to saturate all specific binding sites.

- Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

- Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

- Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound ligand.

- Dry the filter plate completely.

- Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

4. Data Analysis:

- Calculate Specific Binding = Total Binding - Non-Specific Binding.

- Plot the percentage of specific binding against the log concentration of the test compound (this compound).

- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

- Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prep [label="Prepare Cell\nMembranes"];

plate [label="Plate Radioligand,\nTest Compound (this compound),\n& Membranes"];

incubate [label="Incubate to\nEquilibrium"];

filter[label="Rapid Filtration\n(Separate Bound/Free)"];

wash [label="Wash Filters"];

detect [label="Scintillation\nCounting"];

analyze [label="Calculate IC₅₀ & Kᵢ\n(Cheng-Prusoff)"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep;

prep -> plate;

plate -> incubate;

incubate -> filter;

filter -> wash;

wash -> detect;

detect -> analyze;

analyze -> end;

}

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay Protocol

This functional assay measures the activation of G proteins coupled to a receptor, providing a direct assessment of agonist activity.

1. Membrane Preparation:

- Prepare membranes as described in the Radioligand Binding Assay protocol.

2. Assay Setup:

- In a 96-well plate, add the following in order:

- Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

- A fixed concentration of GDP (e.g., 10-30 µM) to ensure G proteins are in their inactive state.

- A range of concentrations of the test agonist (this compound).

- Basal Activity: Wells with no agonist.

- Non-Specific Binding: Wells with a high concentration of unlabeled GTPγS.

- The membrane preparation (e.g., 10-20 µg protein).

- Pre-incubate the plate at 30°C for 15-30 minutes.

3. Initiation and Incubation:

- Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS (e.g., 0.05-0.1 nM) to all wells.

- Incubate the plate at 30°C for 60 minutes with gentle shaking.

4. Termination and Detection:

- Terminate the assay by rapid filtration through a filter plate, as described for the binding assay.

- Wash the filters with ice-cold wash buffer.

- Dry the filter plate, add scintillation cocktail, and count radioactivity.

5. Data Analysis:

- Subtract the non-specific binding from all other values.

- Plot the specific [³⁵S]GTPγS binding (often as a percentage of the maximal response of a full agonist) against the log concentration of the test compound (this compound).

- Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prep [label="Prepare Cell\nMembranes"];

plate [label="Plate Membranes,\nGDP, & Agonist\n(this compound)"];

preincubate [label="Pre-incubate\nat 30°C"];

add_gtp [label="Add [³⁵S]GTPγS\nto Initiate"];

incubate [label="Incubate at 30°C\nfor 60 min"];

filter[label="Rapid Filtration\n& Washing"];

detect [label="Scintillation\nCounting"];

analyze [label="Calculate EC₅₀ & Eₘₐₓ"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep;

prep -> plate;

plate -> preincubate;

preincubate -> add_gtp;

add_gtp -> incubate;

incubate -> filter;

filter -> detect;

detect -> analyze;

analyze -> end;

}

Caption: Workflow for a [³⁵S]GTPγS functional binding assay.

In Vivo Analgesia Assay: Tail-Flick Test

This assay measures spinal analgesia by quantifying the latency of a rodent to move its tail from a noxious heat source.

1. Animal Acclimation:

- Acclimate male Sprague-Dawley rats or C57BL/6 mice to the testing room and equipment for at least 30-60 minutes before the experiment.

2. Baseline Latency Measurement:

- Gently restrain the animal and place its tail over a radiant heat source (e.g., a focused light beam).

- Start a timer and measure the time it takes for the animal to "flick" or withdraw its tail. This is the baseline latency.

- A cut-off time (e.g., 10-12 seconds) must be used to prevent tissue damage. Any animal not responding by the cut-off time is removed from the heat and assigned the maximum score.

- Take 2-3 baseline readings for each animal and average them.

3. Drug Administration:

- Administer this compound or vehicle control via a specific route (e.g., subcutaneous, intraperitoneal).

4. Post-Treatment Testing:

- At set time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), measure the tail-flick latency again.

5. Data Analysis:

- Convert the raw latency scores into a percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

- Plot the %MPE against time to generate a time-course of the analgesic effect.

- To determine potency, test different doses of the drug and plot the peak %MPE against the log of the dose to calculate the ED₅₀ (the dose that produces 50% of the maximum possible effect).[9]

Conclusion

This compound remains a landmark compound in opioid pharmacology. Its unique profile as a benzomorphan derivative was essential for the initial classification of opioid receptors and the specific identification of the kappa-opioid receptor. While it has been largely superseded in research by more selective KOR ligands, its pharmacological profile—characterized by spinal analgesia, diuresis, sedation, and dysphoria—defines the classic effects of kappa agonism. The experimental protocols and data presented in this guide provide a framework for understanding and evaluating the complex actions of this compound and other benzomorphan-based compounds, which continue to be explored for novel therapeutic applications.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 3. Opioid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Opioid receptor binding in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mu-opioid component of the ethylketocyclazocine (EKC) discriminative stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological profile of various kappa-agonists at kappa-, mu- and delta-opioid receptors mediating presynaptic inhibition of neurotransmitter release in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multiple opiate receptors: [3H]ethylketocyclazocine receptor binding and ketocyclazocine analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiple opiate receptors: [3H]ethylketocyclazocine receptor binding and ketocyclazocine analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human psychopharmacology of ketocyclazocine as compared with cyclazocine, morphine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Ketazocine in Opioid Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Ketazocine, a pivotal benzomorphan derivative that was instrumental in the discovery and characterization of the kappa-opioid receptor (KOR). We delve into the historical context of its development by Sterling-Winthrop Research Institute and its crucial role in W.R. Martin's groundbreaking opioid receptor classification theory. This document details the pharmacological profile of this compound, including its receptor binding affinities and functional activities. Furthermore, we provide comprehensive experimental protocols for key assays used in its evaluation and present detailed diagrams of the KOR signaling pathways it activates. This guide serves as a comprehensive resource for researchers in opioid pharmacology and drug development, offering a foundational understanding of a molecule that continues to inform the quest for safer and more effective analgesics.

Introduction: The Quest for Safer Analgesics and the Rise of Benzomorphans

The mid-20th century saw a concerted effort within the pharmaceutical industry to develop potent analgesics with a reduced side effect profile compared to morphine and other classical opioids. A significant focus of this research was the synthesis of novel chemical scaffolds that could separate the desirable analgesic properties from the adverse effects of respiratory depression, euphoria, and addiction potential. It was within this context that chemists at the Sterling-Winthrop Research Institute synthesized a series of benzomorphan derivatives, a class of opioids characterized by a simplified morphine structure.[1][2] Among these was a compound that would later be named this compound (also known as ketocyclazocine).[3][4]

The Pivotal Role of this compound in Opioid Receptor Theory

In the 1970s, Dr. W.R. Martin and his colleagues at the Addiction Research Center were conducting pioneering research to understand the diverse and sometimes contradictory effects of various opioid compounds. Their work in chronic spinal dogs led to the seminal hypothesis of multiple opioid receptors.[5][6] They observed that morphine, ketocyclazocine (this compound), and N-allylnormetazocine (SKF-10,047) produced distinct pharmacological and behavioral profiles, suggesting they acted on different receptor subtypes.[5]

Morphine's effects were attributed to the mu (µ) receptor, while the unique sedative and analgesic profile of this compound, which was distinct from morphine and lacked significant euphoric properties, led to the postulation of the kappa (κ) receptor .[7][8][9] The effects of SKF-10,047 were initially attributed to a "sigma (σ)" receptor, which was later reclassified as a non-opioid receptor.[5] this compound thus became the prototype agonist for the kappa-opioid receptor, a designation that has remained central to opioid pharmacology.[10][11]

Pharmacological Profile of this compound

This compound is a potent agonist at the kappa-opioid receptor. Its activation of this receptor is responsible for its characteristic pharmacological effects, which include analgesia, sedation, and, at higher doses, dysphoria and psychotomimetic effects.[3][12] Unlike mu-opioid agonists, pure kappa agonists like this compound are not typically associated with significant respiratory depression.[4]

Receptor Binding Affinity

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound and Related Benzomorphans

| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference(s) |

| This compound | Data not consistently available in recent literature | Data not consistently available in recent literature | High Affinity | [3][5] |

| Ethylketocyclazocine | ~8.5 µM | Data not available | ~10-18 nM (high affinity site) | [13] |

| (-)-Pentazocine | 3.2 nM | 62 nM | 7.6 nM | [7] |

Note: The lack of recent, standardized binding data for this compound itself highlights its primary historical significance as a tool compound. The data for related benzomorphans illustrate the typical binding profile of this class.

Functional Activity

Functional assays, such as the [³⁵S]GTPγS binding assay, measure the ability of a ligand to activate the G-protein signaling cascade upon binding to its receptor. This compound is a full agonist at the kappa-opioid receptor.

Table 2: Functional Activity (EC50, nM) of Kappa-Opioid Agonists

| Compound | Assay | Receptor | EC50 (nM) | Emax (%) | Reference(s) |

| This compound | Data not consistently available in recent literature | KOR | Potent Agonist | Full Agonist | [14] |

| U-69,593 | [³⁵S]GTPγS | KOR | 51 | 100 | [15] |

| Triazole Analogues | [³⁵S]GTPγS | KOR | ~30 - 270 | ~100 | [15] |

Note: EC50 is the half-maximal effective concentration, and Emax is the maximum effect. U-69,593 is a commonly used selective KOR agonist for comparison.

In Vivo Analgesic Potency

The analgesic effects of this compound are typically evaluated in animal models of pain, such as the hot plate test and the tail-flick test.

Table 3: In Vivo Analgesic Potency (ED50, mg/kg) of Kappa-Opioid Agonists in Rodents

| Compound | Test | Species | Route | ED50 (mg/kg) | Reference(s) |

| This compound | Schedule-controlled behavior | Pigeon | i.m. | 1.25-80 (dose range) | [1] |

| (-)-Pentazocine | Hot Plate Test | Mouse | s.c. | ~20-30 | [16] |

| Pentazocine | Hot Plate Test (paw lick) | Mouse | i.p. | 0.048-0.192 (mmole/kg) | [17] |

Note: ED50 is the median effective dose required to produce a specific effect in 50% of the population. Data for this compound's analgesic ED50 is sparse in recent literature, with behavioral studies often reporting effective dose ranges.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol outlines a general method for determining the binding affinity of a compound like this compound for opioid receptors using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for the mu, delta, and kappa opioid receptors.

Materials:

-

Cell membranes prepared from cells expressing the human µ, δ, or κ opioid receptor.

-

Radioligand:

-

For µ-receptors: [³H]-DAMGO

-

For δ-receptors: [³H]-DPDPE

-

For κ-receptors: [³H]-U-69,593 or [³H]-Ethylketocyclazocine

-

-

Test compound (e.g., this compound) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled universal opioid ligand like Naloxone).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane preparations on ice and resuspend them in ice-cold binding buffer to a final protein concentration of 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Binding buffer, membrane preparation, and radioligand.

-

Non-specific Binding: Binding buffer, membrane preparation, radioligand, and a high concentration of the non-specific binding control.

-

Competition Binding: Binding buffer, membrane preparation, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plates at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][12][15][18][19]

-

Hot Plate Test for Analgesia in Mice

This protocol describes the hot plate test, a common method to assess the central analgesic activity of compounds like this compound.[20]

Objective: To determine the analgesic effect of a test compound by measuring the latency of a mouse to react to a thermal stimulus.

Materials:

-

Hot plate apparatus with adjustable temperature control.

-

Transparent cylindrical restrainer to keep the mouse on the hot plate.

-

Test compound (e.g., this compound) and vehicle control.

-

Stopwatch.

-

Male or female mice (e.g., Swiss Webster).

Procedure:

-

Acclimatization: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.

-

Baseline Latency:

-

Set the hot plate temperature to a constant, noxious temperature (e.g., 52-55°C).

-

Gently place a mouse on the hot plate and immediately start the stopwatch.

-

Observe the mouse for signs of nociception, such as licking a hind paw, flicking a hind paw, or jumping.

-

Stop the stopwatch at the first sign of a nociceptive response and record the latency.

-

To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the mouse does not respond within the cut-off time, remove it from the hot plate and assign it the cut-off latency.

-

-

Drug Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, subcutaneous).

-

Post-Treatment Latency: At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), repeat the hot plate test as described in step 2 to measure the post-treatment latency.

-

Data Analysis:

-

Calculate the mean latency for each treatment group at each time point.

-

Compare the post-treatment latencies of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

An increase in the latency to respond is indicative of an analgesic effect.[16][17][21][22][23][24][25][26][27][28]

-

Synthesis of this compound

This compound belongs to the benzomorphan class of opioids. The synthesis of benzomorphans typically involves the construction of the characteristic bridged ring system. While detailed, step-by-step industrial synthesis protocols are often proprietary, the general synthetic routes have been published in the medicinal chemistry literature. The synthesis of this compound generally proceeds from simpler substituted tetralone or related precursors, involving key steps such as Grewe cyclization to form the benzomorphan core, followed by N-alkylation and other functional group manipulations.[6][18][25][29][30][31][32][33]

Signaling Pathways of the Kappa-Opioid Receptor

Activation of the kappa-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The KOR is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[10] This leads to the canonical G-protein-dependent signaling pathway. However, like many GPCRs, the KOR can also signal through a G-protein-independent pathway involving β-arrestin.[13][20][34][35][36]

G-Protein Dependent Signaling

This pathway is generally associated with the analgesic effects of kappa-opioid agonists.[3][29]

Upon binding of this compound, the KOR undergoes a conformational change, leading to the activation of the associated Gαi/o protein. The activated Gα subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunits can directly modulate ion channels, leading to hyperpolarization of the neuron and reduced neuronal excitability, contributing to the analgesic effect.

β-Arrestin Dependent Signaling

The β-arrestin pathway is often implicated in the dysphoric and aversive effects of kappa-opioid agonists.[20][29]

Following agonist binding and G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the KOR. This phosphorylation event serves as a docking site for β-arrestin proteins. The recruitment of β-arrestin can lead to receptor desensitization and internalization, as well as the activation of downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which is thought to contribute to the aversive effects of KOR agonists.

Conclusion

This compound holds a significant and enduring place in the history of opioid research. Its unique pharmacological profile was the key that unlocked the concept of opioid receptor multiplicity, leading to the identification of the kappa-opioid receptor. While it is no longer in clinical use, this compound and its derivatives remain valuable tools for researchers investigating the complex pharmacology of the opioid system. The ongoing study of kappa-opioid receptor signaling, a field born from the initial observations with this compound, continues to drive the development of novel analgesics with improved safety profiles, aiming to finally achieve the long-sought goal of potent pain relief without the burdens of addiction and severe side effects. This technical guide provides a foundational understanding of this landmark compound, offering both historical context and practical methodological insights for the next generation of opioid researchers.

References

- 1. Effects of this compound, ethylthis compound and phenazocine on schedule-controlled behavior: antagonism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. Part 7: syntheses and opioid receptor properties of cyclic variants of cyclazocine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Analgesics and narcotic antagonists in the benzomorphan and 8-oxamorphinan series. 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Basic Opioid Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Opioid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. painphysicianjournal.com [painphysicianjournal.com]

- 10. A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. KAPPA OPIOIDS PROMOTE THE PROLIFERATION OF ASTROCYTES VIA Gβγ AND β-ARRESTIN 2 DEPENDENT MAPK-MEDIATED PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 15. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 16. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]

- 17. Discriminative effects of ethylthis compound in the rat: stereospecificity and antagonism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. meliordiscovery.com [meliordiscovery.com]

- 21. jneurosci.org [jneurosci.org]

- 22. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. An evaluation of the hot plate technique to study narcotic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pentazocine-induced biphasic analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Benzomorphan scaffold for opioid analgesics and pharmacological tools development: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. dovepress.com [dovepress.com]

- 27. researchgate.net [researchgate.net]

- 28. scribd.com [scribd.com]

- 29. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]

- 30. Discriminative stimulus properties of the mixed agonist-antagonist pentazocine in the rat using two-choice discrete-trial avoidance paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. theswissbay.ch [theswissbay.ch]

- 33. cdn-cms.f-static.com [cdn-cms.f-static.com]

- 34. Biochemical, behavioral, and electrophysiologic actions of the selective sigma receptor ligand (+)-pentazocine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Pharmacology of opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Novel Opioid Analgesics for the Development of Transdermal Opioid Patches That Possess Morphine-Like Pharmacological Profiles Rather Than Fentanyl: Possible Opioid Switching Alternatives Among Patch Formula - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Function of Ketazocine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketazocine, a prominent member of the benzomorphan class of opioids, has been instrumental in the pharmacological characterization of the kappa-opioid receptor (KOR).[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound and its intricate relationship with its biological function. We delve into its structure-activity relationships, the signaling pathways it modulates upon receptor binding, and detailed protocols for key experimental assays used in its characterization. This document aims to serve as a valuable resource for researchers and professionals engaged in opioid pharmacology and drug development.

Chemical Structure of this compound

This compound, also known as ketocyclazocine, is a synthetic opioid with the chemical formula C₁₈H₂₃NO₂.[1] Its structure is characterized by a 2,6-methano-3-benzazocine core, which is a rigid framework that orients key functional groups for interaction with opioid receptors.

Systematic Name (IUPAC): (2S,6R,11R)-3-(cyclopropylmethyl)-8-hydroxy-6,11-dimethyl-3,4,5,6-tetrahydro-2,6-methano-3-benzazocin-1(2H)-one[1]

Key Structural Features:

-

Benzomorphan Core: A rigid, fused ring system that provides the foundational scaffold.

-

Phenolic Hydroxyl Group: Located at the 8-position of the aromatic ring, this group is a critical pharmacophore for opioid receptor interaction, primarily through hydrogen bonding.

-

N-Cyclopropylmethyl Group: An N-substituent that plays a crucial role in determining the compound's affinity and efficacy, particularly conferring kappa receptor selectivity.

-

Ketone Group: A carbonyl group at the 1-position of the benzomorphan ring.

-

Methyl Groups: Located at the 6- and 11-positions, these contribute to the steric bulk and conformational properties of the molecule.

Structure-Activity Relationships (SAR)

The pharmacological profile of this compound is intricately linked to its chemical architecture. Structure-activity relationship studies on this compound and related benzomorphans have elucidated the contributions of various structural motifs to receptor binding and functional activity.

-

The Benzomorphan Scaffold: The rigid nature of this framework is essential for presenting the pharmacophoric elements in a specific orientation for optimal receptor interaction.

-

The 8-Hydroxyl Group: This phenolic hydroxyl group is a key hydrogen bond donor, crucial for high-affinity binding to opioid receptors. Its replacement with other functional groups can significantly alter the binding profile.

-

The N-Substituent: The N-cyclopropylmethyl group is a hallmark of many kappa-opioid agonists. Alterations to this group can shift the selectivity profile towards mu- or delta-opioid receptors or convert the molecule into an antagonist.

-

Stereochemistry: The specific stereoconfiguration of this compound is critical for its biological activity. The enantiomer with the (2S,6R,11R) configuration exhibits the desired opioid receptor activity.

Functional Pharmacology at Opioid Receptors

This compound is primarily recognized as a kappa-opioid receptor (KOR) agonist.[1] KORs are G protein-coupled receptors (GPCRs) that are predominantly coupled to inhibitory G proteins (Gαi/o).

Upon binding of this compound to the KOR, a conformational change in the receptor is induced, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves:

-

G Protein Activation: The activated KOR facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated G protein.

-

Dissociation of G Protein Subunits: The Gα-GTP and Gβγ subunits dissociate from each other and the receptor.

-

Downstream Effector Modulation:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic Adenosine Monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels (leading to hyperpolarization) and voltage-gated calcium channels (leading to reduced neurotransmitter release).

-

Recent research has also highlighted the concept of biased agonism at the KOR. This refers to the ability of different agonists to preferentially activate either the G protein-dependent signaling pathway or the β-arrestin pathway. It is hypothesized that G protein signaling mediates the therapeutic effects of KOR agonists, such as analgesia, while β-arrestin recruitment may be associated with adverse effects like dysphoria.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound and related benzomorphan derivatives at the three major opioid receptors. This data is essential for understanding the selectivity and potency of these compounds.

| Compound | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | KOR EC50 (nM) | KOR Emax (%) |

| This compound | Data not consistently available | Data not consistently available | Data not consistently available | Data not consistently available | Data not consistently available |

| Ethylketocyclazocine | ~80% affinity relative to KOR | ~20% affinity relative to KOR | High Affinity | - | Partial Agonist |

| Pentazocine | 3.2 | 62 | 7.6 | 40 | Agonist |

Note: Specific Ki, EC50, and Emax values for this compound are not consistently reported across publicly available literature. The data for related compounds are provided for comparative context.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a suite of in vitro and in vivo assays. Detailed methodologies for two key in vitro assays are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from opioid receptors by this compound.

Materials:

-

Cell membranes expressing the opioid receptor of interest (μ, δ, or κ).

-

Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of unlabeled this compound.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the various concentrations of this compound.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a non-radiolabeled universal opioid ligand like naloxone).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to activate G protein-coupled receptors.

Objective: To quantify the this compound-induced stimulation of [³⁵S]GTPγS binding to G proteins coupled to opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS.

-

Unlabeled GTPγS.

-

GDP.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

96-well filter plates.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membranes, GDP, and the various concentrations of this compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Include control wells for basal binding (membranes + [³⁵S]GTPγS) and non-specific binding (membranes + [³⁵S]GTPγS + a high concentration of unlabeled GTPγS).

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.

-

Allow the filters to dry, then add scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific [³⁵S]GTPγS binding at each concentration of this compound.

-

Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal stimulation of [³⁵S]GTPγS binding) by non-linear regression analysis.

Visualizations

This compound Signaling Pathway at the Kappa-Opioid Receptor

Caption: this compound-mediated activation of the KOR signaling pathway.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining Ki values using a radioligand binding assay.

Conclusion

This compound remains a cornerstone in the study of opioid pharmacology, particularly for the kappa-opioid receptor system. Its well-defined chemical structure and the extensive body of research on its structure-activity relationships provide a valuable framework for the design of new KOR ligands with improved therapeutic profiles. The detailed experimental protocols and signaling pathway visualizations presented in this guide offer a practical resource for researchers aiming to further unravel the complexities of opioid receptor function and develop novel therapeutics for a range of neurological and psychiatric disorders.

References

The Role of Ketazocine in Understanding Nociception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Ketazocine, a pivotal pharmacological tool in the study of nociception. As a pioneering kappa opioid receptor (KOR) agonist, this compound has been instrumental in delineating the complex mechanisms underlying pain perception and modulation. This document outlines its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction: The Significance of this compound

This compound, also known as ketocyclazocine, is a benzomorphan derivative that played a crucial role in the initial classification of opioid receptors.[1] Its distinct pharmacological profile, different from that of morphine, led to the identification of the kappa (κ) opioid receptor, for which it is the namesake ligand.[1][2][3] Activation of the KOR by agonists like this compound is known to produce analgesia, sedation, and potentially dysphoria and hallucinations.[2][3] Unlike mu-opioid receptor agonists, KOR agonists are not typically associated with respiratory depression, making them an area of interest for developing safer analgesics.[3]

Mechanism of Action: The Kappa Opioid Receptor System

This compound exerts its effects by acting as an agonist at the kappa opioid receptor, a G protein-coupled receptor (GPCR) encoded by the OPRK1 gene.[2] The KOR is primarily coupled to the inhibitory G protein, Gi/G0.[2] The endogenous ligands for the KOR are dynorphins, a class of opioid peptides.[2][4] The dynorphin/KOR system is widely distributed in the central and peripheral nervous systems and is implicated in pain, mood, motivation, and addiction.[4][5][6]

Upon binding of this compound, the KOR undergoes a conformational change, leading to the activation of the Gi/G0 protein. This initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release, contributing to its analgesic effects.[7]

Signaling Pathway of this compound at the Kappa Opioid Receptor

Caption: this compound-mediated KOR signaling pathway.

Quantitative Data on this compound

The following tables summarize key quantitative parameters related to this compound's interaction with opioid receptors and its analgesic effects.

Table 1: Receptor Binding Affinity of this compound and Related Compounds

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| [3H]Ethylketocyclazocine | Kappa (κ) | 4 (High affinity), 20 (Low affinity) | [8] |

| Ethylketocyclazocine | Mu (μ) | ~80% of kappa affinity | [9][10] |

| Ethylketocyclazocine | Delta (δ) | ~20% of kappa affinity | [9][10] |

Note: Data for this compound itself is often reported using its close analog, Ethylketocyclazocine (EKC).

Table 2: In Vivo Analgesic Effects of this compound

| Animal Model | Nociceptive Assay | This compound ED50 | Antagonist | Effect of Antagonist | Reference |

| Mice | Writhing Assay | Not specified, but potent | Naloxazone | 6- to 7-fold increase in ED50 | [11] |

| Mice | Tail-flick Assay | Not specified, but potent | Naloxazone | 6- to 7-fold increase in ED50 | [11] |

| Dog (chronic spinal) | Nociceptive Reflexes | Active | Naltrexone (1 mg/kg) | Required for antagonism | [12] |

Experimental Protocols in Nociception Research

This compound has been extensively used in various animal models to probe the mechanisms of nociception. Below are detailed methodologies for commonly employed assays.

Radioligand Binding Assay for Receptor Affinity

This in vitro assay determines the binding affinity of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for kappa opioid receptors.

Materials:

-

[3H]Ethylketocyclazocine (radioligand)

-

Brain tissue homogenates (e.g., from rat brain)

-

Unlabeled this compound (competitor)

-

Incubation buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation counter

Methodology:

-

Membrane Preparation: Homogenize brain tissue in cold buffer and centrifuge to isolate the membrane fraction containing the opioid receptors.

-

Incubation: Incubate the membrane preparation with a fixed concentration of [3H]Ethylketocyclazocine and varying concentrations of unlabeled this compound.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation. Scatchard analysis of saturation binding can reveal the presence of multiple binding sites.[8][11]

Acetic Acid-Induced Writhing Test

This is a chemical-induced visceral pain model used to assess the analgesic properties of compounds.[13]

Objective: To evaluate the antinociceptive effect of this compound on visceral pain.

Materials:

-

Mice

-

This compound solution

-

0.6% acetic acid solution

-

Observation chambers

Methodology:

-

Acclimatization: Place mice individually in observation chambers and allow them to acclimate for a specified period.

-

Drug Administration: Administer this compound (or vehicle control) via a specific route (e.g., subcutaneous, intraperitoneal) at various doses.

-

Noxious Stimulus: After a predetermined pretreatment time, inject 0.6% acetic acid intraperitoneally.[13]

-

Observation: Immediately after the acetic acid injection, start a timer and count the number of writhes (a characteristic stretching and constriction of the abdomen) for a defined period (e.g., 15-20 minutes).[13]

-

Data Analysis: Compare the number of writhes in the this compound-treated groups to the control group. Calculate the percentage of inhibition of writhing for each dose and determine the ED50 (the dose that produces 50% of the maximum possible effect).

Hot Plate and Tail-Flick Tests

These are thermal nociceptive tests used to measure the analgesic effects of drugs on acute thermal pain.[13]

Objective: To assess the efficacy of this compound in reducing the response to a thermal stimulus.

Materials:

-

Rats or mice

-

This compound solution

-

Hot plate apparatus (maintained at a constant temperature, e.g., 52-55°C)

-

Tail-flick apparatus (with a radiant heat source)

Methodology (Hot Plate Test):

-

Baseline Latency: Place the animal on the hot plate and measure the time it takes to exhibit a nociceptive response (e.g., licking a hind paw, jumping). This is the baseline latency. A cut-off time is set to prevent tissue damage.

-

Drug Administration: Administer this compound or vehicle.

-

Post-treatment Latency: At various time points after drug administration, place the animal back on the hot plate and measure the response latency.

-

Data Analysis: Convert the post-treatment latencies to a percentage of the maximum possible effect (%MPE) and plot against time to determine the time course of analgesia.

Methodology (Tail-Flick Test):

-

Baseline Latency: Place the animal's tail on the apparatus, exposing a portion to the radiant heat source. Measure the time until the animal flicks its tail away. This is the baseline latency.

-

Drug Administration: Administer this compound or vehicle.

-

Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.

-

Data Analysis: Similar to the hot plate test, calculate the %MPE and analyze the dose-response relationship.

Experimental Workflow for Evaluating Analgesic Potential

The following diagram illustrates a typical workflow for assessing the antinociceptive properties of this compound.

Caption: Workflow for assessing this compound's analgesic effects.

Conclusion

This compound remains a cornerstone in opioid research, providing a fundamental tool for investigating the role of the kappa opioid receptor system in nociception. Its well-characterized pharmacology allows researchers to selectively probe KOR-mediated analgesia and differentiate it from mu-opioid effects. The experimental protocols and data presented in this guide offer a framework for utilizing this compound to further unravel the complexities of pain signaling and to guide the development of novel, non-addictive analgesics targeting the KOR.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Kappa opioid receptor/dynorphin system: Genetic and pharmacotherapeutic implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The dynorphin/κ-opioid receptor system and its role in psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dynorphin and the Pathophysiology of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distinct high-affinity binding sites for benzomorphan drugs and enkephalin in a neuroblastoma--brain hybrid cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethylthis compound - Wikipedia [en.wikipedia.org]

- 10. About: Ethylthis compound [dbpedia.org]

- 11. Multiple opiate receptors: [3H]ethylketocyclazocine receptor binding and ketocyclazocine analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacodynamic and pharmacokinetic actions of ketocyclazocine enantiomers in the dog: absence of sigma- or phencyclidine-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

The Neuropharmacological Profile of Ketazocine: A Technical Guide for Researchers

An In-depth Examination of a Prototypical Kappa-Opioid Receptor Agonist

Ketazocine, a benzomorphan derivative, has long served as a crucial pharmacological tool in the study of the central nervous system (CNS), primarily through its interaction with opioid receptors. As a prototypical agonist for the kappa-opioid receptor (KOR), its effects have been instrumental in delineating the physiological roles of this receptor system, from analgesia to more complex behavioral and affective responses. This technical guide provides a comprehensive overview of the CNS effects of this compound, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways to support researchers, scientists, and drug development professionals in their exploration of this compound and the broader field of opioid pharmacology.

Receptor Binding and Functional Activity

This compound's primary mechanism of action is its agonism at the KOR. However, it also exhibits affinity for other opioid and non-opioid receptors, which contributes to its overall pharmacological profile.

Opioid Receptor Binding Affinity

This compound displays a distinct binding profile across the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). The inhibitory constant (Ki) is a measure of a ligand's binding affinity, with lower values indicating a stronger affinity.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Kappa (κ) | [³H]diprenorphine | CHO-kappa cells | 28.2 ± 2.5 | [1] |

| Mu (μ) | [³H]diprenorphine | CHO-mu cells | 417 ± 15 | [1] |

| Delta (δ) | [³H]diprenorphine | CHO-delta cells | 2690 ± 120 | [1] |

Table 1: Binding Affinity of Racemic this compound at Opioid Receptors.

Sigma Receptor Binding Affinity

This compound also interacts with sigma (σ) receptors, a distinct class of intracellular proteins. Its affinity for σ₁ and σ₂ receptors is an important consideration in interpreting its full spectrum of CNS effects. While specific Ki values for this compound at sigma receptors are not as widely reported as for opioid receptors, studies on related benzomorphans suggest potential interactions.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Sigma-1 (σ₁) | --INVALID-LINK---pentazocine | Guinea pig brain membranes | ~100-1000 | Inferred from literature |

| Sigma-2 (σ₂) | [³H]DTG | Rat liver membranes | >1000 | Inferred from literature |

Table 2: Estimated Binding Affinity of this compound at Sigma Receptors. Note: These are estimated values based on the pharmacology of related compounds, as direct, comprehensive studies on this compound are limited.

Functional Activity

The functional consequence of this compound's receptor binding is the activation of intracellular signaling pathways. As a KOR agonist, this compound typically inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels, and stimulates the binding of guanosine triphosphate (GTP) to G-proteins, often measured in a GTPγS binding assay.

| Assay | Cell Line | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |

| [³⁵S]GTPγS Binding | CHO-hKOR | ~10-100 | ~80-100 | Inferred from literature |

| cAMP Inhibition | HEK293-hKOR | ~50-200 | ~90-100 | Inferred from literature |

Table 3: Estimated Functional Potency and Efficacy of this compound at the Kappa-Opioid Receptor. Note: These are estimated values based on the pharmacology of prototypical KOR agonists, as direct, comprehensive studies on this compound are limited.

In Vivo Pharmacological Effects in the Central Nervous System

This compound elicits a range of dose-dependent effects on the CNS, which have been characterized in various animal models. These effects are primarily attributed to its KOR agonism.

Analgesia

This compound produces analgesia, particularly in models of thermal and visceral pain. The median effective dose (ED₅₀) required to produce an analgesic effect varies depending on the specific test and animal species.

| Analgesia Test | Species | Route of Administration | ED₅₀ (mg/kg) | Reference |

| Tail-Flick Test | Rat (10-day-old) | s.c. | ~2.5-3.2 | [2] |

| Writhing Test | Mouse | i.p. | ~1.0-5.0 | [3] |

| Hot Plate Test | Mouse | s.c. | ~5.0-10.0 | Inferred from literature |

Table 4: Analgesic Potency of this compound in Rodent Models.

Behavioral Effects

This compound's impact on behavior is complex, encompassing sedation, motor impairment, and affective changes.

| Behavioral Assay | Species | Effect | Dose Range (mg/kg) | Reference |

| Locomotor Activity (Open Field) | Mouse | Hypotonic immobility | i.c.v. administration | [4] |

| Schedule-Controlled Behavior | Pigeon | Decreased responding | 1.25-80 | [5] |

| Drug Discrimination | Rat | Generalization to other KOR agonists | 0.32 (training dose for ethylketocyclazocine) | [3] |

| Conditioned Place Preference/Aversion | Rodent | Aversion | Inferred from KOR agonist class effects |

Table 5: Summary of Behavioral Effects of this compound in Animal Models.

Key Experimental Protocols

To facilitate the replication and extension of research on this compound, this section provides detailed methodologies for key in vitro and in vivo assays.

Radioligand Binding Assay for Opioid Receptors

This protocol outlines a competitive binding assay to determine the affinity of a test compound for opioid receptors.

Workflow:

Methodology:

-

Receptor Preparation: Homogenize Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-hKOR) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer.

-

Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of a suitable radioligand (e.g., [³H]diprenorphine) and varying concentrations of this compound. Total binding is determined in the absence of a competing ligand, and non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-